molecular formula C16H18N2O2S2 B4966743 3-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]pentane-2,4-dione

3-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]pentane-2,4-dione

Cat. No.: B4966743
M. Wt: 334.5 g/mol
InChI Key: GSXMCMQLDAWGGB-UHFFFAOYSA-N
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Description

3-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]pentane-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzothiophene ring fused with a pyrimidine ring, making it a polycyclic heterocycle. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]pentane-2,4-dione typically involves multiple steps. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]pentane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

3-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]pentane-2,4-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-8-4-5-11-12(6-8)21-15-13(11)16(18-7-17-15)22-14(9(2)19)10(3)20/h7-8,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXMCMQLDAWGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SC(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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